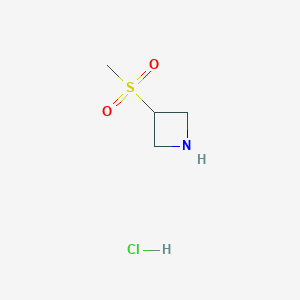

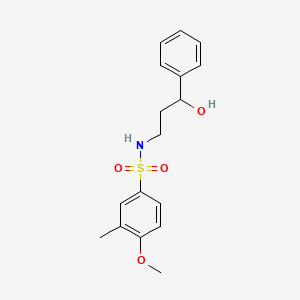

![molecular formula C15H12ClN3O3S3 B2354580 (Z)-N-(3-烯丙基-6-磺酰基苯并[d]噻唑-2(3H)-亚烷基)-5-氯噻吩-2-甲酰胺 CAS No. 865176-19-8](/img/structure/B2354580.png)

(Z)-N-(3-烯丙基-6-磺酰基苯并[d]噻唑-2(3H)-亚烷基)-5-氯噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have cytotoxic and antibacterial activities . They are synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Physical And Chemical Properties Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure .

科学研究应用

氰化物阴离子的化学传感器

- 某些与所讨论化合物相关的香豆素苯并噻唑衍生物已被合成,并被发现可有效用作氰化物阴离子的化学传感器。它们进行迈克尔加成反应的能力使得这种检测成为可能,由于颜色变化和荧光猝灭,这种检测在视觉上是可观察到的 (Wang 等人,2015)。

抗肿瘤活性

- 对相关噻唑衍生物的研究显示出显着的抗肿瘤作用。具体来说,与所讨论化合物类似的化合物已证明具有抑制人肿瘤细胞体外生长的能力,表明它们是癌症治疗的潜在候选物 (Ostapiuk 等人,2017)。

抗微生物应用

- 各种研究已经合成和表征了噻吩-2-甲酰胺的衍生物,对细菌和真菌菌株表现出抗微生物特性。这突出了此类化合物在开发新抗生素中的潜在用途 (Ikpa 等人,2020)。

在烯烃复分解催化剂中的作用

- 已经对掺入与所讨论化合物密切相关的噻唑-2-亚烷基配体的钌基烯烃复分解催化剂进行了研究。这些催化剂在各种复分解反应中显示出效率,强调了它们在合成化学中的重要性 (Vougioukalakis 和 Grubbs,2008)。

在有机合成中的催化活性

- 研究表明,与目标化合物在结构上相关的苯并噻唑卡宾的钯配合物是有机合成中的高选择性催化剂。它们在活性亚甲基化合物的 Tsuji-Trost 烯丙基化中的活性尤其值得注意 (Monopoli 等人,2015)。

作用机制

未来方向

属性

IUPAC Name |

5-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h2-6,8H,1,7H2,(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMKKUKCMVWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

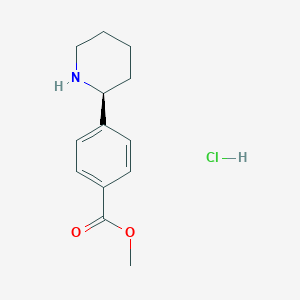

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

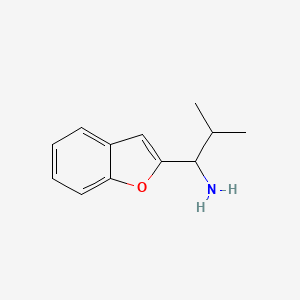

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2354510.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)

![ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354520.png)